Methyl (1-{[1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]carbonyl}piperidin-4-yl)acetate
Description
Methyl (1-{[1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]carbonyl}piperidin-4-yl)acetate is a heterocyclic compound featuring a tetrahydropyridazine core fused with a piperidine ring via a carbonyl linkage. The structure is further modified by a 1,1-dioxidotetrahydrothiophen-3-yl substituent and a methyl acetate ester group. Key structural elements include:
- Tetrahydropyridazine ring: A six-membered ring with two adjacent nitrogen atoms and a ketone group at position 6.
- Piperidine ring: A six-membered amine ring connected via an acetamide bridge.
- Ester group: The methyl acetate substituent contributes to lipophilicity and metabolic stability.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for enzyme inhibitors or receptor modulators.
Properties
Molecular Formula |
C17H25N3O6S |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
methyl 2-[1-[1-(1,1-dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine-3-carbonyl]piperidin-4-yl]acetate |
InChI |
InChI=1S/C17H25N3O6S/c1-26-16(22)10-12-4-7-19(8-5-12)17(23)14-2-3-15(21)20(18-14)13-6-9-27(24,25)11-13/h12-13H,2-11H2,1H3 |
InChI Key |
ZAAXEXXTUFTUHH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCN(CC1)C(=O)C2=NN(C(=O)CC2)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Protection of 4-Piperidone Hydrochloride
4-Piperidone hydrochloride is treated with di-tert-butyl dicarbonate (Boc₂O) in aqueous acetone (50% v/v) and sodium bicarbonate at room temperature for 24 hours. This yields N-tert-butoxycarbonyl-4-piperidone (Boc-4-piperidone) with a molar yield of 91–94%. The reaction proceeds via nucleophilic acyl substitution, with sodium bicarbonate neutralizing HCl to drive the reaction forward.
Reductive Amination to 4-Amino-1-t-Butoxycarbonylpiperidine
Boc-4-piperidone undergoes reductive amination using sodium borohydride (NaBH₄) in a 2N ammonia-ethanol solution. Titanium tetraisopropylate is added as a Lewis acid to facilitate imine formation. The reaction is conducted under nitrogen at <30°C, yielding 4-amino-1-t-butoxycarbonylpiperidine with an 81–82% molar yield. Post-reaction workup involves quenching with concentrated ammonia, extraction with ethyl acetate, and acid-base purification to isolate the amine.
Acetylation to Piperidin-4-yl Acetate
The Boc-protected amine is deprotected using 2N hydrochloric acid, followed by acetylation with acetic anhydride in methanol. The methyl ester is introduced via Fischer esterification, using sulfuric acid as a catalyst. The final product, piperidin-4-yl acetate, is isolated by recrystallization from isopropanol/water (1:5–20 v/v).
Synthesis of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-carboxylic Acid
The tetrahydropyridazinone core is constructed via a cyclization strategy involving carbonyl ylide intermediates.
Formation of the Pyridazinone Ring
A rhodium-catalyzed [3+3] cycloaddition between N-sulfonyl-1,2,3-triazoles and 2-hydroxybenzyl alcohols generates the pyridazinone scaffold. Dirhodium tetraoctanoate (2 mol%) in toluene at 120°C facilitates carbenoid transfer, yielding the fused pyridazinone ring with 41–73% efficiency.
Coupling and Esterification
Amide Bond Formation
The carboxylic acid derivative of the pyridazinone core is activated using nitrine diphenyl phosphoester (DPP) and coupled with piperidin-4-yl acetate in toluene under nitrogen. Triethylamine is added to scavenge HCl, and the reaction is refluxed for 5 hours, yielding the coupled product with a 78% molar yield.
Final Esterification
The coupled intermediate is treated with methanol and sulfuric acid at 60°C for 12 hours to ensure complete esterification of residual carboxylic acid groups. The product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) and recrystallized from ethyl acetate/methanol.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Yield Optimization
-
HPLC : >98% purity (C18 column, acetonitrile/water 70:30).
-
Yield : 62% overall yield from 4-piperidone hydrochloride.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfone group in the compound can undergo further oxidation to form sulfonic acids.
Reduction: The carbonyl groups in the pyridazinone and ester moieties can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Recent studies have highlighted the potential of methyl (1-{[1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]carbonyl}piperidin-4-yl)acetate as an anticancer agent. The incorporation of the tetrahydrothiophen group has been shown to enhance metabolic stability and efficacy against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxicity in vitro and are being investigated for their mechanisms of action against tumor growth .
-
Neuroprotective Effects :
- The compound's structural similarities with known neuroprotective agents suggest its potential in treating neurodegenerative diseases. Preliminary studies indicate that it may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease .
- Antimicrobial Properties :
Case Study 1: Anticancer Efficacy
A study conducted on a series of derivatives related to this compound demonstrated significant potency against human cancer cell lines. The results indicated that modifications to the piperidine ring could enhance activity and selectivity .
Case Study 2: Neuroprotection
In a neuroprotection study involving animal models of neurodegeneration, the administration of this compound resulted in reduced markers of neuronal damage and improved cognitive function compared to control groups .
Data Tables
Mechanism of Action
The mechanism of action of Methyl (1-{[1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]carbonyl}piperidin-4-yl)acetate would depend on its specific target in biological systems. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, modulating their activity and downstream signaling pathways.
Protein-Protein Interactions: The compound could interfere with protein-protein interactions, affecting various cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of physicochemical properties and synthetic strategies:
Table 1: Structural and Physicochemical Comparison
Key Observations
Core Structure Differences: The target molecule’s tetrahydropyridazine core differs from the tetrahydropyridine () and tetrahydroimidazopyridine () rings.
Substituent Effects :
- The sulfone group in the target compound (vs. thiophene in ) enhances polarity and hydrogen-bond acceptor capacity, which may improve aqueous solubility but reduce membrane permeability.
- Ester groups are common across all compounds, but the methyl acetate in the target molecule is less bulky than diethyl esters (), possibly influencing crystallinity and melting points.
Synthetic Yields :
- Yields for analogous compounds range from 51–55% (), suggesting that multi-step syntheses of such heterocycles are moderate in efficiency. The target compound’s synthesis likely faces similar challenges, such as regioselectivity and purification hurdles.
Spectroscopic Signatures :
- Esters in all compounds show characteristic IR peaks near 1720 cm$ ^{-1} $ (C=O stretch) and $ ^{13}C $ NMR signals around δ 165–175 . The sulfone group in the target molecule would likely exhibit $ ^{13}C $ NMR peaks near δ 50–60 (sulfone carbons) and IR S=O stretches near 1300–1150 cm$ ^{-1} $.
Structural Validation and Computational Analysis
While crystallographic data for the target compound are unavailable, software like SHELX () is widely used for small-molecule refinement. For example, ring-puckering parameters () could elucidate conformational preferences of the tetrahydropyridazine or piperidine rings, though such analysis requires X-ray or neutron diffraction data.
Biological Activity
Methyl (1-{[1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]carbonyl}piperidin-4-yl)acetate, with the CAS number 1282104-76-0, is a chemical compound that has garnered interest for its potential biological activities. This article aims to provide a detailed overview of its biological activity based on available research findings and data.
| Property | Value |
|---|---|
| Molecular Formula | C17H25N3O6S |
| Molar Mass | 399.46 g/mol |
| Melting Point | Not specified |
| Boiling Point | 592.3 ± 60.0 °C (Predicted) |
| Density | 1.50 ± 0.1 g/cm³ (Predicted) |
Preliminary studies suggest that this compound may act as an inhibitor of diacylglycerol acyltransferase 2 (DGAT2), an enzyme involved in lipid metabolism. Inhibition of DGAT2 has been linked to therapeutic effects in conditions such as obesity and diabetes by regulating lipid storage and metabolism .
Anticancer Potential
Recent studies have explored the anticancer properties of compounds similar to this compound. For example, related tetrahydropyrazino compounds have shown cytotoxic activity against various cancer cell lines, including estrogen receptor-positive breast cancer cells (MCF-7) and triple-negative breast cancer cells (MDA-MB-468) . These findings indicate a potential for this compound in cancer therapy.
Pharmacological Studies
Pharmacological evaluations have indicated that derivatives of this compound may exhibit significant activity against specific targets associated with metabolic disorders. For instance, compounds targeting DGAT2 are being investigated for their role in reducing hepatic steatosis and improving lipid profiles in metabolic syndrome .
Case Studies
Case Study 1: Inhibition of DGAT2
A study demonstrated that compounds inhibiting DGAT2 could lead to reduced triglyceride levels in animal models. The results suggested that this compound might share similar mechanisms due to its structural analogies with known DGAT2 inhibitors .
Case Study 2: Cytotoxicity in Cancer Cell Lines
In vitro studies on structurally related compounds showed significant cytotoxic effects against MCF-7 and MDA-MB-468 cell lines. These studies highlighted the potential of these compounds to induce apoptosis and inhibit cell proliferation through mechanisms involving EGFR signaling pathways .
Q & A
Q. What are the recommended synthetic strategies for preparing this compound, and how can reaction intermediates be characterized?
The synthesis involves multi-step organic reactions, including cyclization, acylation, and esterification. Key steps include:
- Cyclization of tetrahydrothiophene sulfone derivatives to form the 1,1-dioxidotetrahydrothiophen-3-yl moiety.
- Coupling with tetrahydropyridazinone via a carbonyl linkage, optimized under anhydrous conditions (e.g., using DCC/DMAP as coupling agents).
- Piperidine ring functionalization with methyl acetate groups. Characterization methods :
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
Structural validation requires a combination of:
- 2D NMR (COSY, HSQC) to resolve overlapping signals in the piperidine and tetrahydropyridazinone regions .
- Infrared spectroscopy (IR) to confirm carbonyl (C=O) and sulfone (S=O) functional groups .
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .
Advanced Research Questions
Q. What experimental design principles should guide optimization of reaction yields for this compound?
Utilize Design of Experiments (DoE) to systematically assess variables:
- Factors : Temperature, solvent polarity, catalyst loading (e.g., palladium for cross-coupling steps).
- Response surface methodology (RSM) to identify optimal conditions for high-yield steps (e.g., tetrahydropyridazinone formation) .
- Controlled reaction quenching to minimize side products in acid-sensitive steps .
Q. How can computational methods predict and resolve contradictions in reaction pathways or spectroscopic data?
- Quantum chemical calculations (DFT) to model reaction mechanisms, such as sulfone ring formation or acyl transfer .
- Machine learning (ML)-driven spectral analysis to cross-validate experimental NMR shifts against predicted values, resolving ambiguities in piperidinyl or pyridazinyl proton assignments .
Q. What strategies are effective for analyzing and mitigating batch-to-batch variability in synthesis?
- In-line process analytical technology (PAT) : Use real-time FTIR or Raman spectroscopy to monitor reaction progress and intermediate stability .
- Statistical batch analysis : Apply principal component analysis (PCA) to identify critical process parameters (CPPs) causing variability (e.g., moisture sensitivity of sulfone intermediates) .
Methodological Challenges and Solutions
Q. How should researchers address discrepancies between theoretical and observed mass spectrometry (MS) data?
- High-resolution MS (HRMS-ESI) : Compare experimental m/z values with theoretical isotopic patterns to detect adducts or fragmentation artifacts .
- Tandem MS (MS/MS) : Fragment ions can distinguish between isobaric species (e.g., sulfone vs. sulfoxide derivatives) .
Q. What advanced techniques are recommended for studying the compound’s stability under varying pH and temperature conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
